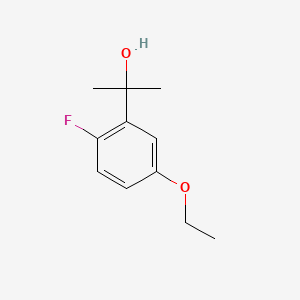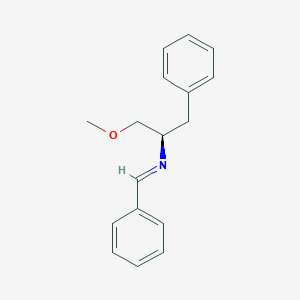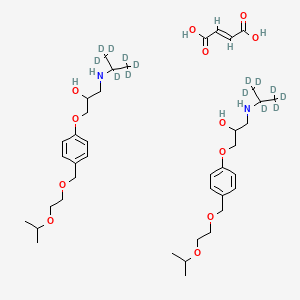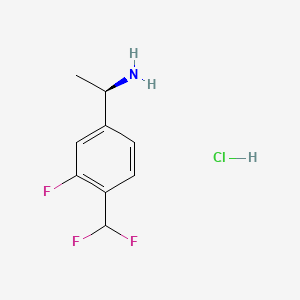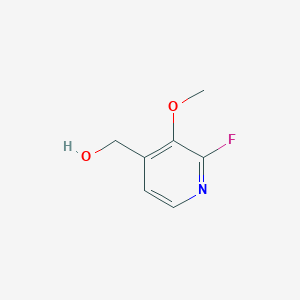
(2-Fluoro-3-methoxypyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-3-methoxypyridin-4-yl)methanol is an organic compound with the molecular formula C7H8FNO2 and a molecular weight of 157.14 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both fluorine and methoxy functional groups attached to the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-3-methoxypyridine with formaldehyde in the presence of a reducing agent . The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for (2-Fluoro-3-methoxypyridin-4-yl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
化学反応の分析
Types of Reactions
(2-Fluoro-3-methoxypyridin-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
(2-Fluoro-3-methoxypyridin-4-yl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (2-Fluoro-3-methoxypyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
(2-Fluoro-4-methoxypyridin-3-yl)methanol: Similar in structure but with different positions of the fluorine and methoxy groups.
(3-Fluoro-2-methoxypyridin-4-yl)methanol: Another isomer with different functional group positions.
(3-Methoxypyridin-2-yl)methanol: Lacks the fluorine group but has a similar methoxy and methanol structure.
Uniqueness
(2-Fluoro-3-methoxypyridin-4-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C7H8FNO2 |
|---|---|
分子量 |
157.14 g/mol |
IUPAC名 |
(2-fluoro-3-methoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C7H8FNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-3,10H,4H2,1H3 |
InChIキー |
DRYVOSULSRLPSR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CN=C1F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


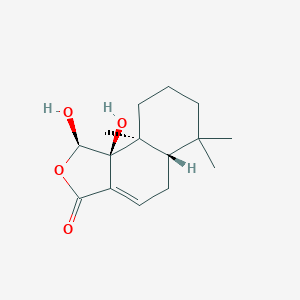
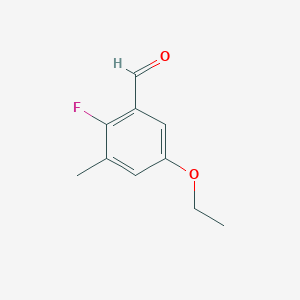
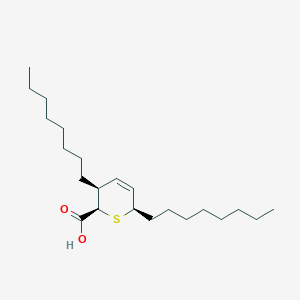

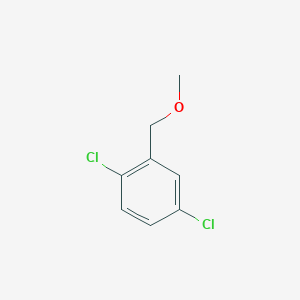
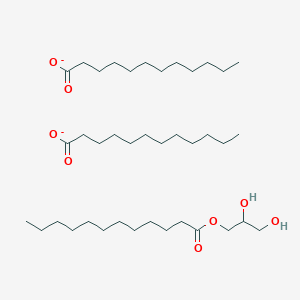
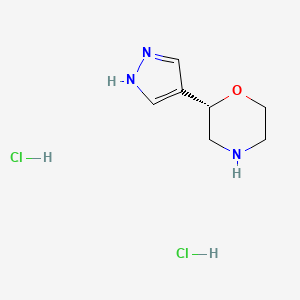
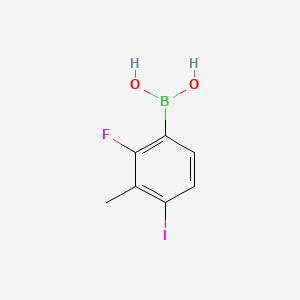
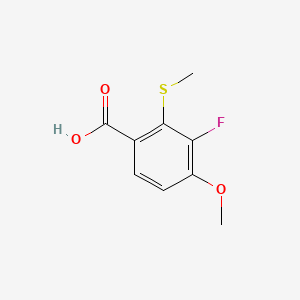
![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B14028884.png)
